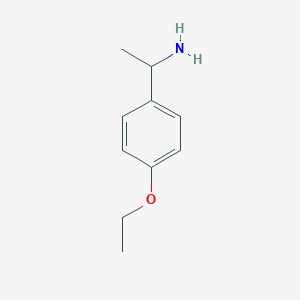

1-(4-Ethoxyphenyl)ethanamine

Beschreibung

The exact mass of the compound 1-(4-Ethoxyphenyl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Ethoxyphenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethoxyphenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-ethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQISONQSSGPXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908906 | |

| Record name | 1-(4-Ethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104294-63-5 | |

| Record name | Benzylamine, p-ethoxy-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104294635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Ethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-ethoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 1-(4-Ethoxyphenyl)ethanamine

An In-depth Technical Guide to the Synthesis of 1-(4-Ethoxyphenyl)ethanamine

1-(4-Ethoxyphenyl)ethanamine, a primary amine with the chemical formula C10H15NO, is a crucial intermediate in the landscape of modern organic synthesis.[][2] Its structural motif, featuring a chiral center adjacent to an ethoxy-substituted phenyl ring, makes it a valuable building block, particularly in the pharmaceutical industry for the synthesis of complex, biologically active molecules.[2][3] This guide serves as a technical deep-dive for researchers, chemists, and drug development professionals, moving beyond simple procedural lists to explore the causality behind synthetic choices. We will dissect the most prevalent and efficient pathways for its synthesis, focusing on the conversion of the readily available precursor, 4-ethoxyacetophenone. The discussion emphasizes mechanistic understanding, process optimization, and the comparative advantages of each route, providing a field-proven perspective on producing this key intermediate.

Core Synthetic Strategies from 4-Ethoxyacetophenone

The synthesis of 1-(4-ethoxyphenyl)ethanamine predominantly begins with 4-ethoxyacetophenone, an aromatic ketone that serves as a versatile and economical starting point.[4][5][6] The primary transformation involves the conversion of the ketone's carbonyl group into an amine. This is chiefly accomplished through variations of reductive amination, a cornerstone reaction in amine synthesis.[7] We will explore three major industrial and laboratory-scale methodologies: the Leuckart-Wallach reaction, the reduction of an oxime intermediate, and direct catalytic reductive amination.

Caption: Key synthesis pathways from 4-ethoxyacetophenone.

Pathway 1: The Leuckart-Wallach Reaction

The Leuckart reaction is a classic, single-pot method for converting ketones into amines using ammonium formate or formamide as both the nitrogen donor and the reducing agent.[8][9] This pathway is valued for its operational simplicity, avoiding the isolation of intermediates.

Mechanistic Insight

The reaction proceeds through several key stages. At elevated temperatures (typically 120-180 °C), ammonium formate dissociates into ammonia and formic acid.[8][10]

-

Imine Formation: Ammonia performs a nucleophilic attack on the carbonyl carbon of 4-ethoxyacetophenone, forming a hemiaminal intermediate which then dehydrates to an imine.

-

Reduction: The imine is subsequently reduced by formic acid (or formate). The mechanism involves a hydride transfer from the formate ion to the iminium carbon, releasing carbon dioxide.[11]

-

Hydrolysis: The reaction often yields the N-formyl derivative of the amine, which must be hydrolyzed under acidic or basic conditions to liberate the final primary amine product.

The high temperature requirement is a significant drawback, potentially leading to side reactions and limiting its use for thermally sensitive substrates.[12] However, recent advancements have shown that the reaction can be catalyzed by transition metal complexes, such as those of Rhodium(III), allowing for significantly lower reaction temperatures (50-70 °C) and improved chemoselectivity.[12]

Experimental Protocol (Classical Leuckart-Wallach)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-ethoxyacetophenone (1.0 eq) and ammonium formate (3.0-5.0 eq).

-

Heating: Heat the mixture to 160-180 °C. Water will begin to collect in the Dean-Stark trap as the reaction progresses. Maintain this temperature for 6-12 hours, monitoring the reaction by TLC or GC.

-

Hydrolysis: After cooling, add concentrated hydrochloric acid to the reaction mixture and reflux for 4-8 hours to hydrolyze the N-formyl intermediate.

-

Workup: Cool the mixture and basify with a concentrated NaOH solution until pH > 12. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

Pathway 2: Synthesis via an Oxime Intermediate

A highly reliable and widely used alternative is a two-step process involving the formation of an oxime followed by its reduction. This pathway offers milder conditions and often results in higher yields and purity compared to the classical Leuckart reaction.

Step 1: Oximation of 4-Ethoxyacetophenone

The conversion of a ketone to a ketoxime is a robust and typically high-yielding condensation reaction.

Causality: The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon. The subsequent proton transfers and elimination of a water molecule are facilitated by maintaining a slightly acidic to neutral pH, which ensures a sufficient concentration of free hydroxylamine while also activating the carbonyl group.[13]

Experimental Protocol (Oxime Formation)

-

Reagent Preparation: In a flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water.

-

Reaction: Add 4-ethoxyacetophenone (1.0 eq) to the solution and heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours.

-

Isolation: Monitor the reaction to completion (TLC/GC). Upon completion, cool the reaction mixture and pour it into cold water to precipitate the 4-ethoxyacetophenone oxime as a solid.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude oxime is often of sufficient purity for the next step, or it can be recrystallized from an ethanol/water mixture.

Step 2: Catalytic Hydrogenation of the Oxime

The reduction of the C=N double bond and the cleavage of the N-O bond in the oxime yields the desired primary amine. Catalytic hydrogenation is the preferred industrial method for this transformation due to its efficiency and clean nature.[14]

Catalyst Choice:

-

Palladium on Carbon (Pd/C): A highly effective and common choice. It is known to catalyze the reduction of the C=N bond and the hydrogenolysis of the N-O bond efficiently.[14]

-

Raney Nickel (Ra-Ni): A cost-effective alternative, though it may require higher pressures and temperatures and can sometimes lead to over-reduction or side reactions.

-

Platinum(IV) Oxide (Adam's Catalyst): Very active but more expensive. It is typically used for difficult reductions.[14]

Caption: Workflow for the oxime formation and reduction pathway.

Experimental Protocol (Oxime Reduction)

-

Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve the 4-ethoxyacetophenone oxime (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10% w/w) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (typically 50-100 psi). Heat the mixture to 40-60 °C and agitate vigorously.

-

Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

-

Workup: Once complete, cool the vessel, carefully vent the hydrogen, and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(4-ethoxyphenyl)ethanamine, which can then be purified by vacuum distillation.

Pathway 3: Direct Reductive Amination with Hydride Reagents

This modern approach combines the imine formation and reduction steps into a single, efficient process under mild conditions.[15] It relies on pH control and the use of reducing agents that are selective for the iminium ion intermediate over the starting ketone.

Mechanistic Considerations

The reaction is typically performed in a weakly acidic medium (pH 4-6), which catalyzes the formation of the imine/iminium ion intermediate. A specialized hydride reducing agent is then used.[7]

-

Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for this transformation. It is less reactive than sodium borohydride (NaBH₄) and will selectively reduce the protonated iminium ion much faster than it reduces the ketone carbonyl group at a slightly acidic pH.[15][16]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A popular, non-toxic alternative to NaBH₃CN. It is a milder and more selective reducing agent, often providing higher yields and cleaner reactions without the concerns of cyanide waste.[15][16]

Experimental Protocol (Direct Reductive Amination)

-

Reaction Setup: To a solution of 4-ethoxyacetophenone (1.0 eq) in a solvent like methanol or 1,2-dichloroethane, add an ammonia source, such as ammonium acetate (2.0-3.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate in equilibrium.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture, maintaining the temperature below 30 °C.

-

Reaction Completion: Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC/GC).

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify the resulting amine by vacuum distillation.

Comparative Analysis of Synthesis Pathways

| Pathway | Key Reagents | Typical Conditions | Advantages | Disadvantages/Challenges |

| Leuckart-Wallach | Ammonium formate or formamide | 160-180 °C, atmospheric pressure | One-pot, operationally simple, inexpensive reagents | High temperatures, potential for byproducts, often requires a separate hydrolysis step[8][12] |

| Oxime Reduction | Hydroxylamine-HCl, H₂, Pd/C | Oximation: 70-80 °CHydrogenation: 40-60 °C, 50-100 psi H₂ | High yields, clean reaction, mild conditions for reduction step | Two distinct steps, handling of H₂ gas and pyrophoric catalysts requires specialized equipment[14] |

| Direct Reductive Amination | Ammonium acetate, NaBH(OAc)₃ or NaBH₃CN | Room temperature, atmospheric pressure | Mild conditions, high selectivity, one-pot procedure, avoids high pressures | Stoichiometric use of expensive hydride reagents, potential toxicity of cyanoborohydride[15][16] |

Purification and Characterization

Regardless of the synthetic route, the final product, 1-(4-ethoxyphenyl)ethanamine, is typically isolated as a liquid.[2]

-

Purification: The primary method for purification is vacuum distillation , which is effective for separating the product from non-volatile impurities and residual solvent.[2] For achieving very high purity, the amine can be converted to a crystalline salt, such as the hydrochloride, by treatment with HCl.[17] The salt can be recrystallized and then converted back to the free base by treatment with a strong base.

-

Characterization: The identity and purity of the final compound are confirmed using a suite of standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

FTIR Spectroscopy: To identify key functional groups (N-H stretch of the amine, C-O stretch of the ether).

-

Mass Spectrometry: To confirm the molecular weight (165.23 g/mol ).[]

-

Gas Chromatography (GC): To determine purity and, with a chiral column, to assess enantiomeric excess if a chiral synthesis was performed.

-

Conclusion

The synthesis of 1-(4-ethoxyphenyl)ethanamine from 4-ethoxyacetophenone can be accomplished through several robust and well-established pathways. The choice of method is a critical decision dictated by factors such as scale, available equipment, cost, and desired purity. The classical Leuckart-Wallach reaction offers simplicity but is hampered by harsh conditions. The two-step oxime reduction pathway is often the method of choice for producing high-quality material, balancing efficiency and scalability, despite requiring specialized hydrogenation equipment. Finally, direct reductive amination with hydride reagents represents a modern, mild, and highly selective option ideal for laboratory-scale synthesis. A thorough understanding of the mechanisms and practical considerations outlined in this guide empowers the research and development professional to select and optimize the most appropriate synthetic strategy for their specific objectives.

References

- MySkinRecipes. 1-(4-Ethoxyphenyl)propan-1-amine.

-

Wikipedia. Leuckart reaction. Available from: [Link]

- Preparation of Aliphatic Amines by the Leuckart Reaction. (2006). [No source available]

-

Wikipedia. Reductive amination. Available from: [Link]

-

ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline a. Available from: [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available from: [Link]

-

MDPI. Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. (2022). Catalysts. Available from: [Link]

-

Semantic Scholar. STUDIES ON THE LEUCKART REACTION. (1944). Journal of Organic Chemistry. Available from: [Link]

- Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. (1999). Organic Letters.

-

Scribd. Studies On The Leuckart Reaction. Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]

-

ChemBK. BRN 3239767. Available from: [Link]

-

PrepChem.com. Preparation of Acetophenone Oxime. Available from: [Link]

-

PubChem. (R)-1-(4-Methoxyphenyl)ethylamine. Available from: [Link]

-

ResearchGate. Synthesis of the 4-hydroxyacetophenone oxime-derived palladacycle. Available from: [Link]

-

CONICET Digital. Study of the racemic and enantioselective hydrogenation of acetophenone and 3,4-dimethoxyacetophenone using platinum. (2005). Journal of Molecular Catalysis A: Chemical. Available from: [Link]

-

PubChem. p-Ethoxyacetophenone. Available from: [Link]

-

MDPI. Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. (2024). Catalysts. Available from: [Link]

-

National Institutes of Health. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. (2022). RSC Advances. Available from: [Link]

-

PubChem. 1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride. Available from: [Link]

Sources

- 2. chembk.com [chembk.com]

- 3. 1-(4-Ethoxyphenyl)propan-1-amine [myskinrecipes.com]

- 4. CAS 1676-63-7: 1-(4-Ethoxyphenyl)ethanone | CymitQuimica [cymitquimica.com]

- 5. p-Ethoxyacetophenone | C10H12O2 | CID 72872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4′-Ethoxyacetophenone | 1676-63-7 [chemicalbook.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. prepchem.com [prepchem.com]

- 14. mdpi.com [mdpi.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 17. 1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride | C10H16ClNO | CID 43810803 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-Ethoxyphenyl)ethanamine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(4-ethoxyphenyl)ethanamine, a chiral amine that serves as a valuable building block in modern medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, analytical characterization, chiral resolution, and potential pharmacological relevance. By synthesizing established chemical principles with practical, field-proven methodologies, this document aims to be an essential resource for the effective utilization of this versatile molecular scaffold. We will explore the nuances of its preparation via classical and modern synthetic routes, delve into the interpretation of its spectral data for robust quality control, and discuss the critical importance of its stereochemistry in the context of drug design and biological activity.

Introduction: The Strategic Importance of Chiral Phenethylamines

Substituted phenethylamines represent a privileged scaffold in pharmacology, forming the core structure of numerous endogenous neurotransmitters and a wide array of psychoactive drugs.[1] The introduction of specific substituents onto the phenyl ring and the ethylamine side chain allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and metabolic stability. 1-(4-Ethoxyphenyl)ethanamine belongs to this critical class of compounds, featuring an ethoxy group on the phenyl ring which can modulate lipophilicity and hydrogen bonding interactions, and a chiral center at the alpha-carbon, which introduces stereochemical considerations that are paramount in modern drug design.

The stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2] Consequently, the ability to synthesize and isolate enantiomerically pure forms of building blocks like 1-(4-ethoxyphenyl)ethanamine is not merely an academic exercise but a fundamental requirement for the development of safe and effective therapeutics. This guide will therefore place a strong emphasis on the practical aspects of synthesis and chiral separation, providing the reader with the foundational knowledge to confidently work with this important molecule.

Synthesis of Racemic 1-(4-Ethoxyphenyl)ethanamine

The most common and industrially scalable routes to 1-(4-ethoxyphenyl)ethanamine proceed from the readily available starting material, 4-ethoxyacetophenone. The primary transformations involve the conversion of the ketone carbonyl group into an amine, a process known as reductive amination. Two classical and highly effective methods for this transformation are the Leuckart reaction and direct reductive amination using borohydride reagents.

The Leuckart Reaction: A Classic Approach

The Leuckart reaction is a well-established method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[3][4] The reaction proceeds through the in situ formation of an imine, which is then reduced by formic acid (generated from the decomposition of ammonium formate) to the corresponding amine.[3]

Causality Behind Experimental Choices: The Leuckart reaction is often favored for its simplicity and the use of inexpensive reagents. The high temperatures are necessary to drive the dehydration of the intermediate carbinolamine to the imine and to facilitate the hydride transfer from formate. The reaction typically produces the N-formylated amine as an intermediate, which is then hydrolyzed under acidic or basic conditions to yield the free amine.

Experimental Protocol: Leuckart Synthesis of 1-(4-Ethoxyphenyl)ethanamine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-ethoxyacetophenone (1 equivalent) and a molar excess of ammonium formate (3-5 equivalents).

-

Heating: Heat the mixture to 160-180°C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, add a 10-20% aqueous solution of hydrochloric acid to the reaction mixture.

-

Work-up: Reflux the acidic mixture for 2-4 hours to ensure complete hydrolysis of the N-formyl intermediate.

-

Isolation: Cool the solution and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-basic byproducts.

-

Basification and Extraction: Make the aqueous layer strongly basic (pH > 12) by the slow addition of concentrated sodium hydroxide solution, while cooling in an ice bath.

-

Final Extraction: Extract the liberated free amine with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(4-ethoxyphenyl)ethanamine.

-

Purification: The crude product can be further purified by vacuum distillation.

Direct Reductive Amination with Borohydride Reagents

A milder and often higher-yielding alternative to the Leuckart reaction is direct reductive amination using a borohydride reducing agent.[5][6] In this one-pot procedure, the ketone, a nitrogen source (typically ammonium acetate or ammonia), and a reducing agent are combined. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) because they are less reactive towards the starting ketone and selectively reduce the iminium ion intermediate that forms in situ.[7]

Causality Behind Experimental Choices: The use of a less reactive hydride donor like NaBH₃CN or NaBH(OAc)₃ allows for the reductive amination to be performed in a single step. These reagents are stable in mildly acidic conditions that favor imine formation, whereas NaBH₄ would rapidly decompose. The selective reduction of the iminium ion over the ketone carbonyl is key to the success of this one-pot reaction.

Experimental Protocol: Reductive Amination using Sodium Borohydride and Ammonium Acetate

-

Reaction Setup: To a solution of 4-ethoxyacetophenone (1 equivalent) in methanol, add a large excess of ammonium acetate (e.g., 10 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 20°C.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Extraction: Add an aqueous solution of sodium hydroxide to the residue to basify it, and then extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by vacuum distillation or column chromatography.

Diagram of Synthetic Pathways

Caption: Synthetic routes to racemic 1-(4-ethoxyphenyl)ethanamine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 1-(4-ethoxyphenyl)ethanamine. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. While specific spectral data for 1-(4-ethoxyphenyl)ethanamine can be found in databases such as SpectraBase[8], a general interpretation based on its structure is as follows:

-

¹H NMR:

-

Ethyl Group (Ethoxy): A triplet around 1.4 ppm (CH₃) and a quartet around 4.0 ppm (OCH₂) are characteristic of the ethoxy group.

-

Ethylamine Moiety: A doublet around 1.4-1.5 ppm (CH₃) and a quartet around 4.1-4.3 ppm (CH) are expected for the ethylamine fragment. The amine protons (NH₂) will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

-

Aromatic Protons: The para-substituted aromatic ring will show two doublets, characteristic of an AA'BB' system, typically in the range of 6.8-7.3 ppm.

-

-

¹³C NMR:

-

Aliphatic Carbons: The carbons of the ethoxy group will appear around 15 ppm (CH₃) and 63 ppm (OCH₂). The methyl and methine carbons of the ethylamine side chain will be found at approximately 25 ppm and 50 ppm, respectively.

-

Aromatic Carbons: The aromatic carbons will resonate in the region of 114-158 ppm. The carbon bearing the ethoxy group will be the most downfield (around 158 ppm), while the ipso-carbon attached to the ethylamine group will be around 138 ppm. The other two aromatic carbons will have distinct chemical shifts.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for 1-(4-ethoxyphenyl)ethanamine would be observed at m/z 165.

Expected Fragmentation Pattern:

The primary fragmentation pathway for phenethylamines is the benzylic cleavage, which results in the formation of a stable benzylic cation. For 1-(4-ethoxyphenyl)ethanamine, the major fragment would arise from the loss of a methyl radical (•CH₃) to form a resonance-stabilized iminium ion at m/z 150. Further fragmentation of the ethoxy group might also be observed.[9]

| m/z | Proposed Fragment |

| 165 | Molecular Ion [M]⁺ |

| 150 | [M - CH₃]⁺ (Benzylic cleavage) |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 1-(4-ethoxyphenyl)ethanamine would exhibit characteristic absorption bands.[8]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic |

| 1610, 1510 | C=C stretch | Aromatic Ring |

| 1240 | C-O stretch | Aryl Ether |

| 1175 | C-N stretch | Amine |

Chiral Resolution: Isolating the Enantiomers

As a chiral molecule, 1-(4-ethoxyphenyl)ethanamine exists as a pair of enantiomers, (R)- and (S)-1-(4-ethoxyphenyl)ethanamine. For applications in drug development, it is often necessary to work with a single enantiomer. The most common method for separating racemic amines on a preparative scale is through diastereomeric salt formation.[10]

This technique involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Tartaric acid and its derivatives are frequently used as resolving agents for amines.[11]

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid

-

Salt Formation: Dissolve the racemic 1-(4-ethoxyphenyl)ethanamine in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of an enantiomerically pure resolving agent, such as L-(+)-tartaric acid, in the same solvent, with gentle heating if necessary.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent. The enantiomeric excess (e.e.) of the amine in the crystalline salt can be determined at this stage by chiral HPLC or by measuring the specific rotation after liberating the free amine.

-

Recrystallization (Optional): If the desired enantiomeric purity is not achieved, the diastereomeric salt can be recrystallized from a suitable solvent to enhance the e.e.

-

Liberation of the Free Amine: Suspend the resolved diastereomeric salt in water and add an aqueous solution of a strong base (e.g., NaOH) until the pH is strongly basic.

-

Extraction: Extract the liberated enantiomerically pure amine with an organic solvent.

-

Drying and Concentration: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiopure 1-(4-ethoxyphenyl)ethanamine.

Diagram of Chiral Resolution Workflow

Caption: Workflow for the chiral resolution of 1-(4-ethoxyphenyl)ethanamine.

Applications in Medicinal Chemistry and Drug Development

1-(4-Ethoxyphenyl)ethanamine serves as a versatile chiral building block for the synthesis of a wide range of biologically active molecules. Its structural features make it an attractive starting point for the development of new therapeutic agents.

The primary amine functionality allows for a variety of chemical modifications, including N-alkylation, N-acylation, and the formation of ureas, thioureas, and sulfonamides. These modifications can be used to explore structure-activity relationships (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.

Derivatives of substituted phenethylamines have been investigated for a broad spectrum of pharmacological activities, including but not limited to:

-

Central Nervous System (CNS) Agents: The phenethylamine scaffold is a well-known pharmacophore for targeting CNS receptors, such as serotonin and dopamine receptors. N-benzyl derivatives of phenethylamines, for instance, have been studied for their effects on serotonin receptors.

-

Anti-inflammatory Agents: N-acyl derivatives of amines have been shown to possess anti-inflammatory properties. The synthesis of N-acyl derivatives of 1-(4-ethoxyphenyl)ethanamine could lead to the discovery of novel anti-inflammatory compounds.

-

Anticancer Agents: The 4-anilinoquinazoline scaffold, which can be synthesized from precursors derived from phenethylamines, is a key feature in many potent anticancer agents.

The chirality of 1-(4-ethoxyphenyl)ethanamine is of utmost importance, as the two enantiomers can interact differently with chiral biological targets like enzymes and receptors, leading to different efficacy and safety profiles. The ability to synthesize enantiomerically pure derivatives is therefore a critical aspect of leveraging this scaffold in drug discovery programs.

Conclusion

1-(4-Ethoxyphenyl)ethanamine is a valuable and versatile chiral building block with significant potential in medicinal chemistry and drug development. Its synthesis from readily available starting materials via robust and scalable methods like the Leuckart reaction and direct reductive amination makes it an accessible scaffold for a wide range of research applications. The ability to resolve the racemic mixture into its constituent enantiomers is crucial for the development of stereochemically pure drug candidates. This technical guide has provided a comprehensive overview of the synthesis, characterization, and chiral resolution of 1-(4-ethoxyphenyl)ethanamine, with the aim of equipping researchers and scientists with the knowledge and practical insights needed to effectively utilize this important molecule in their drug discovery endeavors.

References

- Wiley-VCH. (2007).

- ChemicalBook. (n.d.). (S)-(-)-1-(4-Methoxyphenyl)ethylamine(41851-59-6) 13C NMR.

- Nielsen, M., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed.

- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.

- Wikipedia. (n.d.). Leuckart reaction.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714.

- Wikipedia. (n.d.). Chiral resolution.

- The Hive. (2004). Easy P2P reductive amination with NaBH(OAc)3.

- PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

- SpectraBase. (n.d.). (4-Ethoxyphenyl)ethylamine.

- Carlson, R., et al. (2025). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction.

- Umar, Q., & Luo, M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.

- Umar, Q., & Luo, M. (2025). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.

- Li, L., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. PubMed.

- NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-.

- NIST. (n.d.). Ethanone, 1-(4-ethoxyphenyl)-.

- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

- Wikipedia. (n.d.). Substituted phenethylamine.

- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

- Hernandez, H. M., et al. (2022).

- Google Patents. (n.d.). CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.

- de Oliveira, R. B., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI.

- Bista, M., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.

- Isert, C., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.

- El-Gamal, M. I., et al. (2024). Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design?

- PubChem. (n.d.). (R)-1-(4-Methoxyphenyl)ethylamine.

- PubChem. (n.d.). (S)-1-(4-Methoxyphenyl)ethylamine.

- Jayakumar, R., Vadivel, R., & Ananthi, N. (2018). Role of Chirality in Drugs. Juniper Publishers.

- The Hive. (2012). reductive amination using ammonium acetate/NaBH4.

- SpectraBase. (n.d.). 1-(4-Ethoxyphenyl)-N-ethylpropan-2-amine - Optional[MS (GC)] - Spectrum.

- Wikipedia. (n.d.). Substituted phenethylamine.

Sources

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. organicreactions.org [organicreactions.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]

- 9. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]

- 10. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Signature of 1-(4-Ethoxyphenyl)ethanamine: A Technical Guide for Researchers

Introduction to 1-(4-Ethoxyphenyl)ethanamine and the Importance of Spectroscopic Analysis

1-(4-Ethoxyphenyl)ethanamine is a primary amine featuring a chiral center and an ethoxy-substituted aromatic ring. Its structural motifs are of interest in medicinal chemistry and materials science. Accurate spectroscopic data is the cornerstone of chemical research and development, enabling unequivocal structure elucidation, purity assessment, and the study of intermolecular interactions. A comprehensive understanding of its NMR, IR, and MS data is therefore critical for any scientist engaged in its synthesis, modification, or application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra for 1-(4-Ethoxyphenyl)ethanamine, the following predictions are based on the well-documented spectra of 1-(4-methoxyphenyl)ethanamine and the known effects of substituting a methoxy group with an ethoxy group.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, benzylic, amine, and ethoxy protons. The solvent used for analysis (e.g., CDCl₃, DMSO-d₆) will influence the chemical shifts, particularly for the labile amine protons.

Table 1: Predicted ¹H NMR Data for 1-(4-Ethoxyphenyl)ethanamine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2', H-6' (Aromatic) | ~ 7.2 | Doublet | ~ 8.5 | Protons ortho to the ethoxy group, deshielded by the ring current. |

| H-3', H-5' (Aromatic) | ~ 6.8 | Doublet | ~ 8.5 | Protons meta to the ethoxy group, shielded by the electron-donating effect of the oxygen. |

| H-1 (Benzylic) | ~ 4.1 | Quartet | ~ 6.5 | Methine proton coupled to the adjacent methyl and amine protons. |

| -NH₂ (Amine) | 1.5 - 2.5 (variable) | Broad Singlet | - | Labile protons, chemical shift and multiplicity are solvent and concentration dependent. |

| -OCH₂- (Ethoxy) | ~ 4.0 | Quartet | ~ 7.0 | Methylene protons of the ethoxy group, coupled to the adjacent methyl group. |

| H-2 (Methyl) | ~ 1.4 | Doublet | ~ 6.5 | Methyl protons coupled to the benzylic methine proton. |

| -OCH₂CH₃ (Ethoxy) | ~ 1.4 | Triplet | ~ 7.0 | Methyl protons of the ethoxy group, coupled to the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are predicted based on the known data for the methoxy analog and standard substituent effects.

Table 2: Predicted ¹³C NMR Data for 1-(4-Ethoxyphenyl)ethanamine

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4' (Aromatic) | ~ 158 | Aromatic carbon attached to the ethoxy group, highly deshielded. |

| C-1' (Aromatic) | ~ 138 | Quaternary aromatic carbon attached to the ethylamine moiety. |

| C-2', C-6' (Aromatic) | ~ 128 | Aromatic carbons ortho to the ethoxy group. |

| C-3', C-5' (Aromatic) | ~ 115 | Aromatic carbons meta to the ethoxy group, shielded by the oxygen. |

| -OCH₂- (Ethoxy) | ~ 63 | Methylene carbon of the ethoxy group. |

| C-1 (Benzylic) | ~ 50 | Benzylic carbon attached to the nitrogen. |

| C-2 (Methyl) | ~ 25 | Methyl carbon of the ethylamine moiety. |

| -OCH₂CH₃ (Ethoxy) | ~ 15 | Methyl carbon of the ethoxy group. |

Experimental Workflow for NMR Data Acquisition

Caption: Standard procedure for obtaining an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns. Electron Ionization (EI) is a common technique for volatile compounds like the one .

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula of 1-(4-Ethoxyphenyl)ethanamine is C₁₀H₁₅NO, which corresponds to a molecular weight of 165.23 g/mol . The molecular ion peak (M⁺) is expected at m/z = 165. The most prominent fragmentation is anticipated to be the cleavage of the C-C bond alpha to the nitrogen atom, leading to a stable benzylic cation.

Table 4: Predicted Key Mass Fragments for 1-(4-Ethoxyphenyl)ethanamine (EI-MS)

| m/z | Predicted Fragment Ion | Formation Pathway |

| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 150 | [C₉H₁₂NO]⁺ | Loss of a methyl radical (•CH₃) |

| 136 | [C₈H₁₀O]⁺ | Alpha-cleavage: loss of •CH₂NH₂ |

| 108 | [C₇H₈O]⁺ | Loss of ethylene from the ethoxy group of the m/z 136 fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Workflow for GC-MS Data Acquisition

Caption: General workflow for Gas Chromatography-Mass Spectrometry analysis.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for 1-(4-Ethoxyphenyl)ethanamine. By leveraging data from the closely related 1-(4-methoxyphenyl)ethanamine and fundamental principles of spectroscopy, we have constructed a reliable spectroscopic profile. This information is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this compound, enabling more efficient and accurate scientific endeavors. The provided experimental workflows also serve as a practical guide for obtaining high-quality spectroscopic data.

References

- Please note that as direct experimental data for 1-(4-Ethoxyphenyl)ethanamine was not found, the references primarily point to resources for the analogous compound, 1-(4-methoxyphenyl)ethanamine, and general spectroscopy principles which form the basis of the predictions in this guide.

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). (4-Ethoxyphenyl)ethylamine. Wiley Science Solutions. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Technical Guide: Physicochemical Characterization of 1-(4-Ethoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1-(4-Ethoxyphenyl)ethanamine, a primary amine of significant interest in synthetic chemistry and drug discovery. This document outlines its fundamental molecular attributes, experimentally-derived and predicted physicochemical parameters, and detailed protocols for their verification. The causality behind experimental choices is elucidated to provide field-proven insights. All data is presented in a structured format for ease of reference, and key workflows are visualized to enhance understanding. This guide is intended to be a self-validating resource, grounded in authoritative references, to support researchers in the effective handling, characterization, and application of this compound.

Introduction: The Significance of 1-(4-Ethoxyphenyl)ethanamine

1-(4-Ethoxyphenyl)ethanamine is a chiral amine that serves as a valuable building block in the synthesis of a wide array of chemical entities. Its structure, featuring a phenethylamine backbone with an ethoxy substitution on the phenyl ring, imparts specific properties that are leveraged in the development of novel compounds, particularly in the pharmaceutical and agrochemical sectors. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a detailed examination of these properties, offering both established data and the methodologies to independently verify them.

Molecular and Physicochemical Properties

The fundamental physical and chemical characteristics of 1-(4-Ethoxyphenyl)ethanamine are summarized below. These properties are critical for predicting its behavior in various chemical and biological systems.

Core Molecular Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [2] |

| Canonical SMILES | CCC1=CC=C(C=C1)C(C)N | N/A |

| InChI Key | AMXXYSXDJUIPMZ-UHFFFAOYSA-N | N/A |

| CAS Number | 104294-63-5 | [1] |

Key Physical Parameters

| Property | Value | Method | Source |

| Boiling Point | 200-205 °C at 33 Torr | Experimental | [2] |

| Density (Predicted) | 0.988 ± 0.06 g/cm³ | Prediction | [2] |

| Melting Point | Not available | Experimental data not found | N/A |

| Solubility | No specific data available. Expected to be soluble in common organic solvents. | N/A | N/A |

Note on Predicted Values: The density of 1-(4-Ethoxyphenyl)ethanamine is a predicted value based on computational models. While useful for estimation, experimental verification is recommended for applications requiring high precision.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of 1-(4-Ethoxyphenyl)ethanamine. The choice of these methods is based on their reliability and common usage in the field.

Determination of Boiling Point (Micro-Method)

The Thiele tube method is a convenient and material-sparing technique for determining the boiling point of a liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a rapid and continuous stream of bubbles from a capillary tube indicates that the liquid has reached its boiling point.

Procedure:

-

Attach a small test tube containing 0.5-1 mL of 1-(4-Ethoxyphenyl)ethanamine to a thermometer using a rubber band.

-

Place a sealed-end capillary tube, open end down, into the test tube.

-

Place the assembly into a Thiele tube containing heat-stable oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.

-

Observe the capillary tube. A continuous stream of bubbles will emerge as the liquid boils.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[3][4]

Determination of Density (Vibrating Tube Densimeter)

A vibrating tube densimeter offers high precision for measuring the density of liquids.

Principle: The instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is directly related to the density of the liquid in the tube.

Procedure:

-

Calibrate the instrument with deionized water and air.

-

Inject a sufficient amount of 1-(4-Ethoxyphenyl)ethanamine into the measurement cell to completely fill the U-tube.

-

Allow the temperature of the cell to stabilize to the desired measurement temperature (e.g., 20 °C).

-

Record the oscillation period and use the instrument's software to calculate the density.

-

Clean the cell thoroughly with appropriate solvents (e.g., ethanol, acetone) and dry completely before the next measurement.[5][6]

Determination of Solubility (Visual Method)

A qualitative assessment of solubility in various solvents is a fundamental first step in characterization.

Principle: Solubility is determined by visually inspecting for the formation of a clear, homogenous solution after attempting to dissolve a known amount of solute in a known volume of solvent.

Procedure:

-

To a series of small, labeled vials, add a pre-weighed amount of 1-(4-Ethoxyphenyl)ethanamine (e.g., 10 mg).

-

To each vial, add a measured volume of a different solvent (e.g., 1 mL of water, ethanol, methanol, acetone, dichloromethane, toluene, and hexane).

-

Agitate the vials (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Visually inspect each vial for the presence of undissolved material. A clear solution indicates solubility at that concentration.

-

If the compound dissolves, incrementally add more solute to determine the approximate saturation point. If it does not dissolve, the solvent can be gently warmed to assess temperature effects on solubility.[7][8]

Spectroscopic Characterization

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets in the range of δ 6.8-7.3 ppm, corresponding to the protons on the para-substituted benzene ring.

-

Ethyl Group (Ethoxy): A quartet around δ 4.0 ppm (O-CH₂) and a triplet around δ 1.4 ppm (CH₃).

-

Ethylamine Moiety: A quartet or multiplet for the methine proton (CH-N) around δ 4.1 ppm, a singlet or broad signal for the amine protons (NH₂) which is exchangeable with D₂O, and a doublet for the methyl group (CH-CH₃) around δ 1.3 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Signals in the range of δ 114-158 ppm, with the carbon attached to the oxygen of the ethoxy group being the most downfield.

-

Ethyl Group (Ethoxy): A signal around δ 63 ppm for the O-CH₂ and around δ 15 ppm for the CH₃.

-

Ethylamine Moiety: A signal for the methine carbon (CH-N) around δ 50 ppm and a signal for the methyl carbon (CH-CH₃) around δ 24 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretch: A characteristic broad absorption in the range of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O Stretch (Ether): A strong absorption around 1240 cm⁻¹.

-

C-N Stretch: An absorption in the range of 1020-1250 cm⁻¹.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): Expected at m/z = 165.

-

Major Fragmentation: A prominent peak at m/z = 150 due to the loss of a methyl group (CH₃). Another significant fragment would be expected at m/z = 136, corresponding to the [M-C₂H₅]⁺ ion.

Workflow for Physicochemical Characterization

The logical flow for the comprehensive characterization of a novel chemical entity like 1-(4-Ethoxyphenyl)ethanamine is depicted in the following diagram.

Caption: Workflow for the physicochemical characterization of 1-(4-Ethoxyphenyl)ethanamine.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of 1-(4-Ethoxyphenyl)ethanamine, along with robust protocols for their experimental determination. By combining established data with clear, actionable methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to confidently handle and utilize this important chemical building block. The emphasis on the rationale behind experimental choices and the inclusion of predictive data where experimental values are unavailable ensures a comprehensive and practical resource. Adherence to these characterization principles will undoubtedly contribute to the successful application of 1-(4-Ethoxyphenyl)ethanamine in pioneering research and development endeavors.

References

-

Google Patents. (n.d.). Method for determining solubility of a chemical compound. [9]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link][8]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). [Link][3]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link][4]

-

ResearchGate. (n.d.). Density and viscosity measurements of aqueous amines at high pressures: DEA-water, DMAE-water and TEA-water mixtures | Request PDF. [Link][5][6]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-(4-ETHOXYPHENYL)ETHANAMINE CAS#: 104294-63-5 [m.chemicalbook.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uvadoc.uva.es [uvadoc.uva.es]

- 6. researchgate.net [researchgate.net]

- 7. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

Chirality of "1-(4-Ethoxyphenyl)ethanamine"

An In-Depth Technical Guide to the Chirality of 1-(4-Ethoxyphenyl)ethanamine

Executive Summary

1-(4-Ethoxyphenyl)ethanamine is a chiral primary amine of significant interest in pharmaceutical and fine chemical synthesis. Its stereocenter dictates its interaction with other chiral molecules, a fundamental principle in modern drug development where the biological activity of enantiomers can differ dramatically.[1][2] This guide provides a comprehensive technical overview of the synthesis, resolution, and analysis of the enantiomers of 1-(4-Ethoxyphenyl)ethanamine. We delve into the core methodologies for isolating the desired (R)- or (S)-enantiomer, comparing classical diastereomeric crystallization with modern enzymatic kinetic resolution. Detailed, field-proven protocols are provided for both resolution techniques and for the subsequent analysis of enantiomeric purity using Chiral High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for working with this valuable chiral building block.

Introduction: The Critical Role of Chirality in Pharmaceutical Sciences

In the context of drug design and development, chirality is not a trivial structural feature; it is a critical determinant of a molecule's pharmacological profile. Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment but can exhibit profoundly different behaviors within the chiral environment of the human body.[2] Biological systems, composed of chiral macromolecules like proteins and enzymes, can differentiate between enantiomers, leading to stereoselective interactions.[1][2]

This stereoselectivity can manifest in several ways:

-

Pharmacodynamics: One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even cause adverse effects.[2][3]

-

Pharmacokinetics: Enantiomers can be absorbed, distributed, metabolized, and excreted at different rates, leading to complex pharmacokinetic profiles for a racemic mixture.[1][3]

Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern medicine. Chiral amines, such as 1-(4-Ethoxyphenyl)ethanamine, are vital intermediates and resolving agents in the synthesis of these enantiopure drugs.[4][5]

Synthesis of Racemic 1-(4-Ethoxyphenyl)ethanamine

The journey to obtaining enantiopure 1-(4-Ethoxyphenyl)ethanamine typically begins with the synthesis of the racemic mixture. A common and straightforward method is the reductive amination of the corresponding ketone, 4'-ethoxyacetophenone. This process involves the reaction of the ketone with an ammonia source to form an imine intermediate, which is then reduced to the primary amine.

While direct asymmetric synthesis methods exist, they often require expensive chiral catalysts and stringent reaction conditions.[6][7] Therefore, the resolution of a readily prepared racemic mixture remains a highly practical and economically viable strategy for both laboratory and industrial-scale production.

Chiral Resolution: A Comparative Analysis of Methodologies

The separation of the racemic mixture into its constituent enantiomers is known as chiral resolution. The two most prominent methods for resolving chiral amines are classical diastereomeric crystallization and enzymatic kinetic resolution. The choice between them depends on factors such as scale, cost, desired purity, and environmental considerations.

| Parameter | Diastereomeric Crystallization | Enzymatic Kinetic Resolution |

| Principle | Forms diastereomeric salts with different solubilities using a chiral resolving agent.[8][9] | Enzyme selectively catalyzes a reaction on one enantiomer, allowing separation.[10][11] |

| Catalyst/Agent | Chiral acids (e.g., Tartaric Acid, Mandelic Acid).[9][12] | Lipases (e.g., Candida antarctica Lipase B - CALB), Proteases.[4][13] |

| Theoretical Yield | 50% for the desired enantiomer (per resolution cycle). | ~50% for the unreacted enantiomer (can exceed 90% with Dynamic Kinetic Resolution).[4] |

| Enantiomeric Excess (e.e.) | Can be high (>99%) but may require multiple recrystallizations.[6] | Often very high (>99%) due to high enzyme selectivity.[4][14] |

| Reaction Conditions | Can vary; often requires heating and controlled cooling. | Mild (e.g., room temperature to 50°C), minimizing racemization.[4][14] |

| Advantages | Well-established, scalable, resolving agent can be recovered. | High selectivity, mild conditions, "green" methodology.[11] |

| Disadvantages | Often requires extensive screening of resolving agents and solvents, may yield oils.[8] | Enzyme cost can be a factor, limited to substrates the enzyme accepts. |

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments discussed.

Protocol 1: Chiral Resolution via Diastereomeric Crystallization

This protocol describes a classical method for resolving racemic 1-(4-Ethoxyphenyl)ethanamine by forming diastereomeric salts with a chiral acid. The key to this technique is the differential solubility of the two diastereomeric salts, allowing for their separation by fractional crystallization.[9]

Workflow Diagram: Diastereomeric Crystallization

Caption: Experimental workflow for chiral resolution.

Methodology:

-

Salt Formation:

-

In a suitable flask, dissolve 1.0 equivalent of racemic 1-(4-Ethoxyphenyl)ethanamine in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating.

-

In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, also with gentle heating.

-

Causality: Using a sub-stoichiometric amount of the resolving agent is often more efficient for initial screening, as it preferentially crystallizes the less soluble diastereomeric salt, leading to higher initial enantiomeric enrichment.[12]

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. The formation of a precipitate should be observed.

-

Causality: Slow cooling is crucial to promote the formation of well-defined crystals and prevent the co-precipitation of the more soluble diastereomer, which would lower the enantiomeric purity.[8]

-

-

Isolation of Diastereomeric Salt:

-

Collect the crystalline salt by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

-

Liberation of the Free Amine:

-

Dissolve the isolated diastereomeric salt in water.

-

Add a base (e.g., 1 M NaOH solution) until the pH is strongly basic (pH > 11) to deprotonate the amine.

-

Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

-

Analysis:

-

Determine the enantiomeric excess (e.e.) of the resulting amine using Chiral HPLC (see Protocol 3).

-

The mother liquor can be treated similarly to recover the other enantiomer, albeit in a less pure form initially.

-

Protocol 2: Enzymatic Kinetic Resolution

This protocol utilizes a lipase to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. This method is lauded for its high selectivity and mild reaction conditions.[11][13] Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a highly effective biocatalyst for such reactions.[4][14]

Workflow Diagram: Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution.

Methodology:

-

Reaction Setup:

-

In a flask, dissolve racemic 1-(4-Ethoxyphenyl)ethanamine (1.0 eq.) in a non-polar organic solvent (e.g., heptane or toluene).

-

Add an acyl donor (e.g., ethyl acetate, >2.0 eq.).

-

Causality: Ethyl acetate serves as both the solvent and the acylating agent in some protocols. Using a non-polar solvent generally enhances lipase activity and selectivity.[13]

-

Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of amine).

-

-

Enzymatic Reaction:

-

Stir the mixture at a controlled temperature (e.g., 30-45°C) on an orbital shaker.

-

Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or GC to track the conversion. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining amine and the newly formed amide.

-

Causality: Exceeding 50% conversion will cause the enzyme to start acylating the less-preferred enantiomer at a higher rate, thus reducing the enantiomeric excess of the remaining amine.

-

-

Workup and Separation:

-

Once ~50% conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

-

The resulting mixture contains the unreacted amine enantiomer and the acylated amine enantiomer (an amide).

-

Separate the amine from the amide. This can be achieved by an acidic extraction (the basic amine will move to the aqueous phase, while the neutral amide remains in the organic phase) or by column chromatography.

-

-

Analysis:

-

Analyze the enantiomeric excess of the recovered unreacted amine using Chiral HPLC (see Protocol 3).

-

The acylated enantiomer can be hydrolyzed back to the amine using acidic or basic conditions if that enantiomer is the desired product.

-

Analytical Technique: Chiral HPLC for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric composition of a chiral compound.[8][15] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.[16]

Protocol 3: Determination of Enantiomeric Excess (e.e.)

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the resolved amine sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.

-

-

Chromatographic Conditions (Example):

-

Column: A polysaccharide-based CSP is often effective for chiral amines. Examples include Chiralpak® IA, IB, or IC (amylose derivatives) or Chiralcel® OD or OJ (cellulose derivatives).[17]

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, DEA) is often required to improve peak shape and reduce tailing for basic analytes. A common starting point is Hexane/Isopropanol/DEA (90:10:0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (e.g., 225 nm or 275 nm).

-

Temperature: Ambient or controlled at 25°C.

-

-

Analysis:

-

Inject the sample onto the HPLC system.

-

The two enantiomers will elute as separate peaks.

-

Calculate the enantiomeric excess (% e.e.) using the peak areas (A1 and A2) from the chromatogram: % e.e. = [ |A1 - A2| / (A1 + A2) ] * 100

-

Applications of Enantiopure 1-(4-Ethoxyphenyl)ethanamine

The separated enantiomers of 1-(4-Ethoxyphenyl)ethanamine are valuable chiral building blocks.[18] They serve as key intermediates in the asymmetric synthesis of more complex molecules, particularly in the pharmaceutical industry. Their primary amine functionality allows for a wide range of chemical transformations, embedding the chiral center into a target molecule. Furthermore, like its structural analogs, it can be used as a chiral resolving agent itself to separate other racemic compounds.[12]

Conclusion

The chirality of 1-(4-Ethoxyphenyl)ethanamine is a pivotal characteristic that underpins its utility in modern chemical synthesis. Understanding and mastering the techniques for its chiral resolution are essential for its application in fields where stereochemistry dictates function, most notably in drug development. Both diastereomeric crystallization and enzymatic kinetic resolution offer robust pathways to obtaining the enantiopure forms of this amine. The choice of method requires a careful evaluation of efficiency, scale, cost, and environmental impact. Coupled with precise analytical techniques like Chiral HPLC, researchers can confidently produce and verify the enantiomeric purity of 1-(4-Ethoxyphenyl)ethanamine, enabling the synthesis of next-generation chiral molecules.

References

- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Enzymatic resolution of racemic amines: A fantastic tool for the synthesis of enantiopure compounds. Chemical Reviews, 108(3), 901-953.

- Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis in the preparation of the chiral synthons. Green Chemistry, 8(6), 534-547.

-

Kamal, A., Ramana, K. V., Ramana, A. V., & Rao, A. B. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines. The Journal of Organic Chemistry, 72(17), 6543-6546. [Link]

-

Giełdoń, A., Leśniak, S., & Rak, J. (2018). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 23(10), 2635. [Link]

-

Jigs Chemical Limited. (S)-(-)-1-(4-Methoxyphenyl)ethylamine. Product Information. [Link]

- Chinnapillai, R., Kondakindi, I. R., & Jasti, V. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

- Wang, Y., et al. (2018). Preparation method of chiral amine compound.

-

Cheng, K., et al. (2007). Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e- and f-oxide-bridged phenylmorphans. Journal of Medicinal Chemistry, 50(23), 5759-5768. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 238181, 1-(4-Methoxyphenyl)ethanamine. [Link]

-

Onyx Scientific. Chiral Resolution Screening. Service Information. [Link]

- Chinnapillai, R., Kondakindi, I. R., & Jasti, V. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Kauser, A., Ahmed, L., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 18(4), 310-321. [Link]

-

Jo, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 176-185. [Link]

-

Ilisz, I., Aranyi, A., & Pataj, Z. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 25(20), 4748. [Link]

-

Phenomenex. Chiral HPLC Separations Guide. Technical Guide. [Link]

-

Wang, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System. Molecules, 27(21), 7351. [Link]

-

Greiner, E., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8826. [Link]

-

Tenney, K., et al. (2023). Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis. Journal of Natural Products, 86(6), 1546-1555. [Link]

-

Deranged Physiology. (2024). Enantiomerism. Educational Resource. [Link]

-

Zarei, M., & Jarrahpour, A. A. (2011). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 16(5), 3921-3931. [Link]

-

Sharma, M., & Mangas-Sanchez, J. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemBioChem, e202400192. [Link]

-

Williams, K., & Lee, E. (1985). Importance of drug enantiomers in clinical pharmacology. Drugs, 30(4), 333-354. [Link]

-

McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70-73. [Link]

Sources

- 1. Importance of drug enantiomers in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 7. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. onyxipca.com [onyxipca.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate [mdpi.com]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 17. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (1108684-07-6) for sale [vulcanchem.com]

Discovery and history of "1-(4-Ethoxyphenyl)ethanamine"

An In-depth Technical Guide to 1-(4-Ethoxyphenyl)ethanamine: Discovery, Synthesis, and Applications

Abstract

1-(4-Ethoxyphenyl)ethanamine is a chiral primary amine belonging to the broad class of substituted phenethylamines. While not as extensively documented as some of its structural analogs, this compound holds significance as a potential psychoactive substance, a chiral building block in organic synthesis, and a tool for exploring structure-activity relationships in medicinal chemistry. This guide provides a comprehensive overview of its likely historical context, methods of synthesis, the importance of its stereochemistry, and its potential applications in research and drug development.

Introduction: The Phenethylamine Framework

Substituted phenethylamines are a vast class of compounds based on the core structure of phenethylamine, a naturally occurring monoamine neurotransmitter. This chemical family includes a wide array of substances with diverse pharmacological activities, ranging from central nervous system stimulants and hallucinogens to antidepressants and appetite suppressants.[1] The pharmacological effects of these compounds are primarily mediated by their interaction with monoamine neurotransmitter systems in the brain, particularly the serotonergic, dopaminergic, and noradrenergic systems.